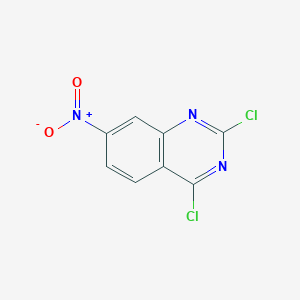

2,4-Dichloro-7-nitroquinazoline

Beschreibung

Overview of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a fundamental motif in heterocyclic chemistry. mdpi.comfrontiersin.orgfrontiersin.org This aromatic bicyclic structure provides a rigid framework that can be readily functionalized at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. mdpi.comymerdigital.com The versatility of the quinazoline scaffold has made it a central focus for medicinal chemists, leading to the development of numerous therapeutic agents. nih.govebi.ac.uk Its structural features allow for interactions with various biological targets, and the ease of synthetic modification enables the fine-tuning of pharmacological properties. nih.gov

Academic Significance of Dihalogenated Nitroquinazolines as Precursors

Dihalogenated nitroquinazolines, and specifically 2,4-dichloro-7-nitroquinazoline, are highly valuable intermediates in organic synthesis. The two chlorine atoms at the 2- and 4-positions of the quinazoline ring exhibit differential reactivity, allowing for selective substitution reactions. This regioselectivity is a crucial aspect of their synthetic utility, enabling the stepwise introduction of different functional groups. nih.gov The nitro group at the 7-position further influences the electronic properties of the ring system and can be a handle for further transformations, such as reduction to an amino group, which can then be derivatized. This multi-functional nature makes these compounds powerful building blocks for creating complex molecular architectures.

Strategic Importance of this compound in Chemical Synthesis and Derivatization

The strategic importance of this compound lies in its role as a key intermediate for the synthesis of a variety of targeted molecules. cookechem.com For instance, it is utilized in the preparation of 4-phenoxy-2-(1-piperazinyl)quinazolines, which have shown potential as anticonvulsive and antihypoxic agents. cookechem.com Furthermore, it serves as a precursor for quinazoline-based stem cell mobilizers that target the chemokine receptor CXCR4. cookechem.com The reactivity of the chloro substituents allows for nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of amine, oxygen, and sulfur nucleophiles to build diverse chemical libraries for drug discovery and other applications. nih.gov

Current Research Landscape and Emerging Trends in Quinazoline Chemistry

The research landscape for quinazoline chemistry remains vibrant and continues to expand. ymerdigital.comnih.gov Current trends focus on the development of novel synthetic methodologies that are more efficient and environmentally friendly. frontiersin.orgfrontiersin.org There is also a strong emphasis on the design and synthesis of new quinazoline derivatives with improved biological activity and selectivity for specific targets, such as protein kinases. nih.gov The exploration of the structure-activity relationships of various substituted quinazolines is a continuous effort to understand how different functional groups at various positions on the quinazoline core influence their therapeutic effects. mdpi.comebi.ac.uk This ongoing research is crucial for the discovery of next-generation drugs and advanced materials.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₃Cl₂N₃O₂ |

| Molecular Weight | 244.03 g/mol cookechem.comcymitquimica.com |

| CAS Number | 129112-65-8 chemicalbook.comsapphirebioscience.com |

| Purity | Min. 95% cymitquimica.com |

Research Findings on Related Dichloroquinazoline Derivatives

| Compound | Synthetic Method | Research Focus | Reference |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Synthesized from 6,7-dimethoxyquinazolin-2,4-diones via chlorination with phosphorus oxychloride in the presence of N,N-dimethylaniline. | Synthesis of novel 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives and evaluation of their anti-inflammatory activity. | derpharmachemica.com |

| 4,7-dichloro-6-nitroquinazoline | Prepared in a three-step process from 2-amino-4-chlorobenzoic acid involving condensation, nitration, and chlorination. | An important intermediate in the synthesis of Afatinib, a tyrosine kinase inhibitor for treating non-small cell lung cancer. | researchgate.net |

| 2,4-dichloro-7-fluoroquinazoline | Synthesized from 2-amino-4-fluorobenzoic acid in a two-step reaction. | The molecule is essentially planar, and in the crystal, π–π stacking is observed. | nih.gov |

| 2,4-dichloroquinazoline (B46505) | Can be synthesized from o-aminobenzonitrile and triphosgene. | A versatile intermediate for the synthesis of various biologically active compounds, including prazosin (B1663645) drug intermediates. | google.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUFSSBJSUBKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304090 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129112-65-8 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 7 Nitroquinazoline and Its Derivatives

Established Synthetic Routes to the 2,4-Dichloro-7-nitroquinazoline Core

The traditional synthesis of this compound is a multi-step process that begins with the construction of the quinazoline (B50416) core, followed by halogenation and nitration.

Precursor Synthesis via Anthranilic Acid Derivatives

The foundational step in the synthesis of the quinazoline core often involves the use of anthranilic acid and its derivatives. A common method is the reaction of anthranilic acid with potassium cyanate (B1221674) to form 2,4-quinazolinedione. google.com This reaction is typically carried out in an aqueous medium under basic conditions. The pH is maintained between 9 and 12, and the temperature is controlled to optimize the yield of the cyclized product. google.com The molar ratio of anthranilic acid to potassium cyanate is a critical parameter, with ratios of 1:1 to 1:3 being reported. google.com Upon completion of the reaction, acidification of the mixture precipitates the 2,4-quinazolinedione.

Another approach involves the acylation of anthranilic acid with acyl chlorides, which can then be cyclized to form a benzoxazinone intermediate. nih.gov This intermediate can subsequently react with an amine source to yield the quinazolinone core. nih.gov

Table 1: Synthesis of 2,4-Quinazolinedione from Anthranilic Acid

| Reactants | Solvent | Temperature | pH | Molar Yield |

| Anthranilic acid, Potassium cyanate | Water | 40-90 °C | 9-12 | 86.3-92.5% google.com |

Halogenation Protocols for Dichloroquinazoline Formation

Once the 2,4-quinazolinedione precursor is obtained, the next step is the introduction of chlorine atoms at the 2 and 4 positions. This is typically achieved through a halogenation reaction using a chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). mdpi.com

The reaction with phosphorus oxychloride is often carried out at reflux, and in some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to facilitate the reaction. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the product is isolated by pouring the reaction mixture into ice-cold water, which precipitates the 2,4-dichloroquinazoline (B46505).

When thionyl chloride is used, a catalytic amount of N,N-dimethylformamide (DMF) can be employed. mdpi.com The reaction is heated, and upon completion, the excess thionyl chloride and other volatile components are removed by evaporation, often with the aid of an azeotropic solvent like toluene. mdpi.com

Table 2: Halogenating Agents for the Synthesis of 2,4-Dichloroquinazolines

| Precursor | Halogenating Agent | Additive/Catalyst | Conditions |

| 2,4-Quinazolinedione | Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | 100 °C mdpi.com |

Regioselective Nitration Strategies at the C-7 Position

The introduction of a nitro group at the C-7 position of the quinazoline ring is a key step in the synthesis of the target compound. The regioselectivity of the nitration reaction is highly dependent on the directing effects of the substituents already present on the ring and the reaction conditions.

For the synthesis of related compounds like 4,7-dichloro-6-nitroquinazoline, a common strategy involves the nitration of a pre-functionalized quinazolinone. For instance, 7-chloroquinazolin-4(3H)-one can be nitrated using a mixture of fuming nitric acid and sulfuric acid. mdpi.com This reaction is typically carried out at low temperatures (around 0 °C) to control the exothermicity and improve selectivity. mdpi.com The subsequent chlorination of the resulting 7-chloro-6-nitroquinazolin-4(3H)-one yields the dichloro-nitroquinazoline derivative. mdpi.com

Direct nitration of 2,4-dichloroquinazoline has been attempted, but achieving high regioselectivity at the C-7 position can be challenging and may lead to a mixture of isomers. The electronic properties of the chlorine atoms at positions 2 and 4 influence the position of electrophilic attack.

Modern Catalytic Approaches in Quinazoline Synthesis Relevant to the Dichloro-Nitro Core

In recent years, there has been a significant shift towards the development of more efficient and sustainable methods for the synthesis of heterocyclic compounds, including quinazolines. Modern catalytic approaches offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal-Catalyzed Reactions for C–C and C–N Bond Formation

Transition-metal catalysis has emerged as a powerful tool for the construction of the quinazoline scaffold. nih.gov These reactions often involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for building the heterocyclic ring.

Various transition metals, including copper (Cu), iron (Fe), rhodium (Rh), and manganese (Mn), have been employed in the synthesis of quinazolines. nih.govmdpi.comresearchgate.net For example, copper-catalyzed reactions have been used for the synthesis of quinazolines via cascade cyclization/hydrodehalogenation. researchgate.net Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides provides an atom-economical and environmentally benign route to quinazolines. researchgate.net Rhodium-catalyzed C-H activation and amination of 2,4-diarylquinazolines have also been developed. researchgate.net

While many of these methods are demonstrated on a range of substituted quinazolines, their direct application to the synthesis of the more complex this compound core requires careful consideration of the compatibility of the nitro and chloro functional groups with the catalytic system.

Table 3: Transition Metals in Quinazoline Synthesis

| Metal Catalyst | Type of Reaction | Key Features |

| Copper (Cu) | Cascade cyclization/hydrodehalogenation, Oxidative amination researchgate.netfrontiersin.org | Readily available catalyst, broad functional group tolerance. nih.gov |

| Iron (Fe) | Acceptorless dehydrogenative coupling researchgate.net | Atom-economical, environmentally benign. |

| Rhodium (Rh) | C-H activation and amination mdpi.comresearchgate.net | High regioselectivity, functional group tolerance. researchgate.net |

| Manganese (Mn) | Acceptorless dehydrogenative coupling nih.gov | Earth-abundant and non-toxic metal. nih.gov |

Eco-Efficient and Sustainable Synthesis Paradigms for Quinazolines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For quinazoline synthesis, this has led to the development of eco-efficient and sustainable methodologies that minimize waste and energy consumption.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the synthesis of quinazolines, often leading to higher yields in shorter reaction times compared to conventional heating. frontiersin.orgtandfonline.com This technique is considered environmentally friendly due to its energy efficiency. tandfonline.com

The use of green solvents, such as deep eutectic solvents (DES), is another sustainable approach. tandfonline.com DES are biodegradable and can be recycled, making them an attractive alternative to volatile organic solvents. tandfonline.com One-pot, three-component reactions in deep eutectic solvents have been reported for the synthesis of quinazoline derivatives. tandfonline.com

Furthermore, visible-light photocatalysis using curcumin-sensitized titanium dioxide has been explored for the eco-friendly synthesis of quinazoline derivatives. mdpi.com This method utilizes a renewable energy source and operates under mild conditions. mdpi.com These green methodologies, while generally applicable to quinazoline synthesis, offer promising avenues for the more sustainable production of this compound and its derivatives.

Derivatization Chemistry of this compound

The derivatization of this compound is predominantly governed by nucleophilic aromatic substitution (SNAr) reactions at the C-2 and C-4 positions, and chemical transformations of the C-7 nitro group. The inherent electronic properties of the quinazoline ring system, further modulated by the nitro substituent, allow for a high degree of control over the regioselectivity of these reactions.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-4 Positions

The chlorine atoms at the C-2 and C-4 positions of the quinazoline ring are susceptible to displacement by a variety of nucleophiles. Notably, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the substitution at C-4, a phenomenon that has been supported by computational studies, including Density Functional Theory (DFT) calculations, which show a higher LUMO coefficient at the C-4 carbon. nih.govnih.gov This inherent regioselectivity is a cornerstone of the synthetic strategies involving 2,4-dichloroquinazoline derivatives.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of a wide range of substituted aminoquinazolines. By carefully controlling the reaction conditions, such as temperature and solvent, selective monosubstitution at the C-4 position can be achieved, yielding 2-chloro-4-amino-7-nitroquinazoline derivatives.

Studies on the broader class of 2,4-dichloroquinazolines have demonstrated that these reactions proceed with high regioselectivity for the C-4 position across a variety of amine nucleophiles, including anilines, benzylamines, and aliphatic primary and secondary amines. nih.gov The selective synthesis of 2-chloro-N-alkyl-7-nitroquinazolin-4-amines has been accomplished by controlling temperature and solvent concentration when reacting this compound with different amines. nih.gov For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives in isopropanol under reflux for 6 hours selectively yields the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. Similarly, the reaction of 6-bromo-4-chloro-2-phenylquinazoline and 4-chloro-6-iodo-2-phenylquinazoline with N-methylanilines under microwave irradiation in a THF/water mixture affords the corresponding 4-anilinoquinazolines in good yields. google.com

Further reaction of the resulting 2-chloro-4-amino-7-nitroquinazoline with a different amine, often under more forcing conditions, can lead to the disubstituted 2,4-diamino-7-nitroquinazoline.

Table 1: Examples of Regioselective Amination of Dichloroquinazolines

| Starting Material | Amine | Product | Reference |

| This compound | Various amines | 2-chloro-N-alkyl-7-nitroquinazolin-4-amines | nih.gov |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines | |

| 6-bromo-4-chloro-2-phenylquinazoline | N-methylanilines | 6-bromo-2-phenyl-N-methyl-N-phenylquinazolin-4-amine | google.com |

The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles, leading to the formation of alkoxy and thioether derivatives, respectively. Similar to amination, the C-4 position is generally more reactive, allowing for regioselective substitution.

For instance, the reaction of 2,4-dichloroquinolines with sodium alkoxides in toluene has been shown to regioselectively produce 2-alkoxy-4-chloroquinolines. rsc.org In the case of 2,4,7-trichloroquinazoline, treatment with isopropyl mercaptan and sodium hydride results in exclusive substitution at the C-4 position to yield 2,7-dichloro-4-(isopropylthio)quinazoline. nih.gov This preferential reactivity at C-4 provides a versatile handle for introducing O- and S-linked functionalities, which can be further elaborated. Subsequent reaction at the C-2 position typically requires harsher conditions.

Halogen exchange reactions, such as the Finkelstein reaction, offer a pathway to modify the reactivity of the this compound scaffold. wikipedia.org In principle, the chlorine atoms could be exchanged for other halogens like fluorine, bromine, or iodine. This is particularly useful as iodo and bromo derivatives are often more reactive in transition metal-catalyzed cross-coupling reactions.

While the classic Finkelstein reaction involves the exchange of chlorides or bromides for iodides using sodium iodide in acetone, its application to aromatic systems can be more challenging and may require catalysis. wikipedia.orgnih.gov For instance, the "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide with diamine ligands or by nickel bromide and tri-n-butylphosphine. wikipedia.org Lithium-halogen exchange is another powerful method for the regioselective functionalization of dihaloquinolines. researchgate.net

Given that the C-2 and C-4 positions of the quinazoline ring are prochiral, the introduction of chiral nucleophiles or the use of chiral catalysts in these substitution reactions could, in principle, lead to stereochemical control. However, the resulting products are aromatic and achiral unless a chiral substituent is introduced. Therefore, stereochemical control in this context primarily relates to reactions on pre-existing chiral centers within the nucleophile or in subsequent transformations of the introduced functional groups. There is limited specific literature on the stereochemical control of halogen exchange reactions on the 2,4-dichloroquinazoline core itself.

Transformations of the Nitro Group at C-7

The nitro group at the C-7 position is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functionalities. These transformations significantly expand the chemical space accessible from the this compound starting material.

The most common transformation of the nitro group is its reduction to an amino group. This conversion is a critical step in the synthesis of many biologically active quinazoline derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

For the reduction of nitroarenes in general, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is highly effective. nih.gov Metal-based reductions, such as with iron powder in the presence of an acid like ammonium chloride, are also widely used and offer good chemoselectivity. nih.gov For example, the reduction of a 6-nitroquinazoline (B1619102) derivative to the corresponding 6-aminoquinazoline has been successfully carried out using iron powder and ammonium chloride in a mixture of isopropyl alcohol and water at 100 °C. nih.gov

Beyond the amino group, the nitro functionality can be converted into other nitrogenous groups. For example, partial reduction can yield hydroxylamines. Furthermore, the resulting 7-amino-2,4-dichloroquinazoline can serve as a precursor for other functionalities. For instance, diazotization of the amino group followed by reaction with sodium azide can furnish a 7-azidoquinazoline derivative. The synthesis of 4-azido-7-chloroquinoline from 4,7-dichloroquinoline via nucleophilic substitution with sodium azide demonstrates the feasibility of introducing the azido group onto the quinoline scaffold. mdpi.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

| Iron powder, NH4Cl | Isopropyl alcohol/water, 100 °C | Amino | nih.gov |

| Pd/C, H2 | Various solvents | Amino | nih.gov |

| Raney Nickel, H2 | Various solvents | Amino | nih.gov |

| Sodium Azide (on the corresponding dichloroquinoline) | DMF, 65 °C | Azido | mdpi.com |

Further Functionalization of the Reduced Nitrogen Species

The selective reduction of the nitro group at the C7 position of the this compound scaffold yields 7-amino-2,4-dichloroquinazoline, a versatile intermediate for further derivatization. This transformation is typically achieved using standard reduction methods such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting primary aromatic amine is a nucleophilic handle that can undergo a variety of chemical transformations to introduce diverse functional groups, thereby modulating the molecule's physicochemical and biological properties.

Common functionalization strategies for the 7-amino group include:

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.

Sulfonylation: Reaction with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine, yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing molecular interactions.

Alkylation and Arylation: While direct N-alkylation can sometimes be challenging due to potential over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines. Furthermore, palladium-catalyzed Buchwald-Hartwig amination can be employed to form C-N bonds with aryl or heteroaryl halides.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, further expanding the synthetic diversity of the quinazoline core.

These functionalization reactions are crucial in medicinal chemistry for exploring the structure-activity relationships (SAR) of quinazoline-based compounds, as seen in the development of various kinase inhibitors and other therapeutic agents. acs.orgnih.gov

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The two chlorine atoms on the this compound ring are susceptible to substitution via transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for constructing carbon-carbon bonds. The electronic properties of the quinazoline ring system dictate the regioselectivity of these reactions.

Regioselectivity: The C4 position of the 2,4-dichloroquinazoline scaffold is significantly more electrophilic and thus more reactive towards nucleophilic substitution and oxidative addition to a palladium(0) catalyst than the C2 position. nih.govstackexchange.com This preferential reactivity is attributed to the electronic influence of the adjacent ring nitrogen (N3). Consequently, monosubstitution almost exclusively occurs at the C4 position under controlled conditions. nih.govmdpi.com Harsh reaction conditions are typically required to effect a second substitution at the C2 position. stackexchange.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between the quinazoline core and various aryl or heteroaryl groups. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand, and a base. nih.gov This methodology allows for the sequential and regioselective introduction of different aryl groups at the C4 and C2 positions.

A general procedure involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base like sodium carbonate in a suitable solvent system such as a mixture of dimethoxyethane (DME) and water. nih.gov

Table 1: Examples of Regioselective Suzuki-Miyaura Coupling at the C4-Position

| Entry | Arylboronic Acid | Catalyst System | Product (C4-Substituted) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2-Chloro-7-nitro-4-phenylquinazoline | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2-Chloro-4-(4-methoxyphenyl)-7-nitroquinazoline | Good |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2-Chloro-7-nitro-4-(thiophen-3-yl)quinazoline | Moderate |

Note: Yields are generalized based on typical outcomes for these reactions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the quinazoline scaffold and a terminal alkyne, creating arylalkyne derivatives. mdpi.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically CuI, in the presence of a base like triethylamine. mdpi.comwikipedia.org Similar to the Suzuki coupling, the Sonogashira reaction on 2,4-dichloroquinazolines proceeds with high regioselectivity at the C4 position. mdpi.com This allows for the synthesis of 4-alkynyl-2-chloro-7-nitroquinazolines, which can undergo further coupling reactions at the C2 position if desired. beilstein-journals.orgbeilstein-journals.org

Multi-component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular diversity. mdpi.com The this compound moiety can serve as a key building block in such reactions, leveraging the differential reactivity of its two chloro-substituents.

One prominent example involves a one-pot, two-step reaction sequence. First, the more reactive C4-chloro group can be selectively displaced by a nucleophile containing an additional reactive site. For instance, reaction with an aminophenol or aminothiophenol would yield a 4-(aminophenoxy)- or 4-(aminophenylthio)-2-chloro-7-nitroquinazoline intermediate. Without isolation, this intermediate can then participate in an intramolecular cyclization or a subsequent reaction with another component.

For example, a plausible MCR could involve the reaction of this compound with an ortho-amino-substituted aniline and an aldehyde. The initial step would be the regioselective nucleophilic substitution at C4 by the exocyclic amino group of the substituted aniline. The resulting intermediate, possessing a secondary amine linker and a pendant amino group, could then undergo a palladium-catalyzed intramolecular C-N coupling or react with the aldehyde to form a new heterocyclic ring fused to the quinazoline core. Such strategies enable the rapid assembly of complex, polycyclic systems from simple starting materials. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 7 Nitroquinazoline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as 2,4-dichloro-7-nitroquinazoline, DFT calculations can provide a deep understanding of its stability, electronic properties, and reactivity.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitro group is expected to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. The precise energy values would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value | Implication |

| HOMO Energy | Moderately Low | Reduced electron-donating ability |

| LUMO Energy | Very Low | Strong electron-accepting ability |

| HOMO-LUMO Gap | Small to Moderate | High chemical reactivity |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting how it will interact with other molecules. The ESP map displays regions of negative and positive electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack.

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attacks, thus determining the regioselectivity of its reactions. Reactivity descriptors such as Fukui functions can be calculated to provide site-specific reactivity information. For this compound, the chlorine atoms at positions 2 and 4 are expected to be the primary sites for nucleophilic substitution, a common reaction for chloro-substituted quinazolines. The high electrophilicity of the carbon atoms attached to the chlorine atoms makes them susceptible to attack by nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a relatively rigid molecule like this compound, MD simulations can be used to study its conformational stability and its interactions with solvent molecules over time. These simulations provide insights into the flexibility of the molecule and the stability of its different conformers, which can be important for its biological activity.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Molecular docking simulations can estimate the binding affinity of a ligand to a target's active site. This is often expressed as a docking score or a predicted binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For this compound, docking studies against various kinases, a common target for quinazoline-based inhibitors, could be performed. The simulations would predict the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.0 to -10.0 | Methionine, Lysine, Aspartate |

| Hydrogen Bonds | 2-3 | With backbone atoms of the hinge region |

| Hydrophobic Interactions | Present | With aliphatic and aromatic residues |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Analysis of Key Interaction Residues and Binding Modes

Molecular docking and simulation are powerful tools to predict how a ligand, such as a quinazoline (B50416) derivative, might bind to a biological target, like an enzyme or receptor. This analysis identifies key amino acid residues within the binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, explaining its inhibitory or modulatory effects.

A thorough search for studies detailing the binding modes of this compound with any biological target has yielded no results. While research on other substituted quinazolines has successfully elucidated their interactions with various proteins, this specific information is not available for the this compound isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

Despite the utility of QSAR in drug design, no studies have been published that focus on the development of QSAR models for a series of derivatives based on the this compound scaffold. The development of such a model would require a dataset of structurally related compounds with corresponding biological activity data, which is currently not available in the public domain.

Mechanistic Insights into Biological Activities of 2,4 Dichloro 7 Nitroquinazoline Derivatives

Modulatory Effects on Enzyme Activity

The biological efficacy of 2,4-dichloro-7-nitroquinazoline derivatives is often rooted in their ability to interact with and modulate the activity of key enzymes. These interactions can lead to the inhibition of critical cellular processes, making these compounds valuable candidates for drug development.

Kinase Inhibition Profiles (e.g., EGFR, HER2, AKT, DHFR)

Quinazoline-based compounds have been extensively studied as kinase inhibitors, a class of drugs that block the action of protein kinases. nih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of the closely related anilinoquinazoline (B1252766) scaffold have shown potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov For instance, certain aryl 2-imino-1,2-dihydropyridine derivatives of anilinoquinazoline have demonstrated significant inhibition of both EGFR and HER2, with IC50 values in the low micromolar range. nih.gov Specifically, compounds designated as 5d and 5e displayed IC50 values of 2.09 µM and 1.94 µM against EGFR, and 3.98 µM and 1.04 µM against HER2, respectively. nih.gov

While direct inhibitory data for this compound derivatives on Akt is not extensively documented, the broader class of 4-aminoquinoline (B48711) derivatives has been shown to sensitize cancer cells to Akt inhibitors. nih.gov This suggests an indirect modulatory effect on the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. nih.govnih.gov The combination of certain 4-aminoquinoline analogs with Akt inhibitors has been shown to be highly effective in inducing cancer cell death. nih.gov

Furthermore, the quinazoline (B50416) scaffold is also found in inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. mdpi.com Pyrroloquinazoline derivatives have been identified as potent inhibitors of DHFR, demonstrating the potential for this chemical class to target folate metabolism. nih.govnih.gov The inhibition of DHFR disrupts the production of tetrahydrofolate, leading to cell death, and is a validated strategy for antimicrobial and anticancer therapies. mdpi.com

Table 1: Kinase Inhibition Profile of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Anilinoquinazoline derivative 5d | EGFR | 2.09 µM | nih.gov |

| Anilinoquinazoline derivative 5e | EGFR | 1.94 µM | nih.gov |

| Anilinoquinazoline derivative 5d | HER2 | 3.98 µM | nih.gov |

| Anilinoquinazoline derivative 5e | HER2 | 1.04 µM | nih.gov |

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of these enzymes, particularly PDE7, has been explored as a therapeutic strategy for inflammatory and neurodegenerative diseases. nih.govnih.gov

Quinazoline derivatives have been identified as inhibitors of PDE7. nih.govresearchgate.net The mechanism of action for these inhibitors involves increasing intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). nih.gov This pathway is crucial for neuronal survival and has shown neuroprotective effects in models of Parkinson's disease. nih.govresearchgate.net A series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines have been designed and synthesized, with some compounds exhibiting good in vitro PDE7A inhibition activity. nih.gov

Interference with Cellular Signaling Pathways (e.g., PI3K/Akt, MAPK)

The therapeutic effects of this compound derivatives often extend beyond single enzyme inhibition to the modulation of complex cellular signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. nih.gov As mentioned earlier, while direct inhibition of Akt by this compound derivatives is not well-established, related 4-aminoquinoline compounds can enhance the efficacy of Akt inhibitors, suggesting a synergistic interaction with this pathway. nih.gov The PI3K/Akt pathway is a critical survival pathway, and its inhibition can lead to apoptosis. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses. nih.gov The MAPK pathway is often dysregulated in cancer. nih.gov While specific data on the direct modulation of the MAPK pathway by this compound derivatives is limited, the broader class of quinazolines has been investigated for its impact on various signaling cascades, and interference with such fundamental pathways is a plausible mechanism for their observed biological activities.

Mechanisms of Antimicrobial and Antifungal Action

The emergence of drug-resistant microbial and fungal infections necessitates the development of new therapeutic agents with novel mechanisms of action. Derivatives of quinazoline have shown promise in this area.

The antimicrobial and antifungal mechanisms of action for quinazoline derivatives are believed to be multifactorial. For some antifungal derivatives, a key mechanism involves the disruption of the fungal cell membrane. For example, some chloro-substituted compounds have been shown to increase the permeability of the fungal cell membrane, leading to leakage of cellular contents and cell death. mdpi.com Another proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. scielo.br

Furthermore, the inhibition of essential enzymes is another likely mechanism. For instance, some antifungal amides are thought to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. scielo.br The 1,2,4-triazole (B32235) moiety, often incorporated into quinazoline derivatives, is a well-known pharmacophore in antifungal drugs. nih.gov These triazole-containing compounds can interfere with the biosynthesis of ergosterol by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov

Mechanisms of Antimalarial and Antileishmanial Activities

Parasitic diseases like malaria and leishmaniasis continue to pose a significant global health burden. Quinazoline and its derivatives have been investigated as potential therapeutic agents against these parasites.

The antimalarial activity of 4-aminoquinoline derivatives, which share a structural resemblance to this compound, is often attributed to their ability to interfere with the detoxification of heme in the malaria parasite. nih.govnih.govnih.gov During its life cycle, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to accumulate in the parasite's food vacuole and inhibit this polymerization process, leading to the buildup of toxic heme and subsequent parasite death. nih.govnih.govnih.gov Some studies also suggest that these compounds may exert their antimalarial effect by inhibiting other parasitic enzymes, such as lactate (B86563) dehydrogenase. nih.gov

In the context of leishmaniasis, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated antileishmanial activity. nih.gov The mechanism of action for some chloroquine (B1663885) hybrids against Leishmania mexicana has been shown to involve the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov This disruption of mitochondrial function is a critical blow to the parasite's energy metabolism and survival.

Efflux Pump Inhibition Strategies

A significant challenge in the treatment of infectious diseases and cancer is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps. ijmr.org.innih.govnih.gov These pumps are membrane proteins that actively extrude a wide range of therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. nih.gov

Inhibiting these efflux pumps is a promising strategy to overcome MDR and restore the effectiveness of existing drugs. ijmr.org.innih.govmdpi.com Quinazoline derivatives have been investigated as potential efflux pump inhibitors (EPIs). researchgate.net The proposed mechanisms of action for EPIs include:

Competitive inhibition: The EPI competes with the antibiotic for the same binding site on the efflux pump.

Non-competitive inhibition: The EPI binds to a different site on the pump, causing a conformational change that reduces the pump's ability to bind and transport the antibiotic.

Disruption of the pump's energy source: Many efflux pumps rely on the proton motive force for energy. Some EPIs can disrupt this energy source, thereby inactivating the pump. ijmr.org.in

While specific studies on this compound as an efflux pump inhibitor are not widely available, the general class of quinazolines represents a promising scaffold for the development of new EPIs to combat multidrug resistance. researchgate.net

Apoptosis Induction and Cell Cycle Modulation Mechanisms

Derivatives of the quinazoline scaffold are recognized for their potent antitumor activities, which are often mediated through the induction of apoptosis and modulation of the cell cycle. nih.govsemanticscholar.org While direct studies on this compound are limited, research on related quinazoline derivatives provides significant insights into these mechanisms. The anticancer effects of quinazoline-based compounds have been linked to several pathways, including the inhibition of key enzymes involved in cell proliferation and survival like receptor tyrosine kinases (RTKs), dihydrofolate reductase, and topoisomerases. semanticscholar.org

Research on 2,4-diaminoquinazoline derivatives has demonstrated their ability to inhibit the proliferation of various human cancer cell lines. For instance, certain 2-anilino-4-alkylaminoquinazoline derivatives showed significant inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) cell lines. semanticscholar.orgresearchgate.net The antiproliferative activity of these compounds is often associated with their ability to bind to DNA, which can disrupt DNA replication and repair systems, ultimately leading to cell death. semanticscholar.org

Further studies on other substituted pteridinone derivatives, which share structural similarities, revealed mechanisms involving cell cycle arrest and apoptosis. One potent compound, a 1-methyl-1,2,4-triazole (B23700) derivative, was found to arrest the cell cycle in the G1 phase and induce a significant decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov This suggests that quinazoline derivatives can trigger the intrinsic pathway of apoptosis. The process often involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (like caspases-3, -7, -8, and -9), leading to programmed cell death. nih.gov The introduction of a nitro group, as seen in 6-nitroquinazoline (B1619102) derivatives, has been shown to be crucial for certain biological activities, indicating its potential role in enhancing pro-apoptotic effects. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 2-Anilino-4-alkylaminoquinazoline 4c | MCF-7, HCT-116, HePG-2 | 9.1–12.0 µg/ml | semanticscholar.orgresearchgate.net |

| 2-Anilino-4-alkylaminoquinazoline 5b | MCF-7, HCT-116, HePG-2 | 9.1–12.0 µg/ml | semanticscholar.orgresearchgate.net |

Anti-inflammatory and Analgesic Pathways

Quinazoline derivatives have been extensively studied for their anti-inflammatory and analgesic properties. researchgate.netmdpi.comnih.gov The mechanisms underlying these effects are often linked to the inhibition of inflammatory mediators and enzymes. The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone, a quinazolinone derivative, validates the therapeutic potential of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.comencyclopedia.pub

The anti-inflammatory action of many quinazoline derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinazoline ring are critical for activity. For example, in one study of 2,3,6-trisubstituted quinazolinones, derivatives with an o-methoxyphenyl group at the C-3 position and a p-dimethylaminophenyl group at C-2 showed higher anti-inflammatory activity than the standard drug phenylbutazone. mdpi.com Another study found that the presence of a p-chlorophenyl group on the quinazolinone moiety resulted in better anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov

The analgesic effects of quinazoline derivatives are also well-documented. Several novel 2,4,6-trisubstituted-quinazoline derivatives have demonstrated analgesic potency exceeding that of the reference drug indomethacin. nih.gov The analgesic activity is often evaluated using models like the acetic acid-induced writhing test, where the compounds reduce the number of writhing responses, indicating peripheral analgesic effects. The combined anti-inflammatory and analgesic properties of many of these compounds suggest a common mechanism of action, likely centered on the inhibition of prostaglandin (B15479496) synthesis. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Series | Activity | Source |

|---|---|---|

| 2,3,6-trisubstituted quinazolinones | 10.28–53.33% inhibition | mdpi.comencyclopedia.pub |

| 3-[2′-(p-chlorobenzylideneamino)phenyl] quinazolinone | 20.4% inhibition | nih.gov |

Antitubercular and Antiviral Actions

The emergence of drug-resistant strains of Mycobacterium tuberculosis and various viruses necessitates the discovery of novel antimicrobial agents. Quinazoline derivatives have shown promise in this area, with specific substitutions, including nitro groups, playing a key role in their activity. nih.govnih.govdovepress.com

In the context of antitubercular activity, various quinazolinone derivatives have exhibited significant efficacy. dovepress.com Studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring can lead to compounds with minimum inhibitory concentration (MIC) values against M. tuberculosis in the range of 6.25 to 100 µg/mL. dovepress.com The presence of amido, thioamido, or N-pyridoyl moieties at the 3-position was found to enhance antitubercular activity. dovepress.com Research on nitrofuran derivatives, which also contain a nitro group, has identified compounds with potent activity against M. tuberculosis H37Rv, in some cases exceeding the potency of first-line drugs like isoniazid (B1672263). consensus.app One such derivative inhibited mycobacterial arylamine N-acetyltransferase (NAT), a novel target essential for the intracellular survival of the bacterium. consensus.app Similarly, certain 4-(S-Butylthio)quinazoline derivatives have been reported to be more active than isoniazid against atypical mycobacterial strains. nih.gov

The antiviral potential of the quinazoline scaffold has also been explored. nih.govresearchgate.net Benzo[g]quinazoline derivatives, for example, have been evaluated against the human rotavirus Wa strain, with several compounds showing significant reduction in viral activity. mdpi.com The substitution pattern on the benzoquinazoline nucleus was found to be critical, with substitutions at position 3 with aliphatic or aromatic groups enhancing inhibitory effects. mdpi.com The mechanism of action for some antiviral quinoxalines, a related class of compounds, is thought to involve the targeting of viral proteins like the NS1 protein in influenza viruses, thereby blocking viral replication. nih.gov

Table 3: Antitubercular Activity of Selected Quinoline/Quinazolinone Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 2,3-disubstituted quinazolinones (5a–e, 8a–c) | Mycobacterium tuberculosis | 6.25–100 µg/mL | dovepress.com |

| 6-bromoquinoline with phenyltriazole (5q, 5r, etc.) | M. tuberculosis | 15 µg/mL | frontiersin.org |

Advanced Spectroscopic Analysis Methodologies for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2,4-dichloro-7-nitroquinazoline in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete assignment of the proton and carbon signals can be achieved, confirming the compound's structural integrity.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals three distinct singlet signals in the aromatic region. These signals correspond to the three protons on the quinazoline (B50416) ring system. Specifically, the proton at position 2 (H-2) appears at 9.18 ppm, the proton at position 5 (H-5) at 8.76 ppm, and the proton at position 8 (H-8) at 8.30 ppm. mdpi.com

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation by identifying the eight unique carbon atoms of the quinazoline core. The chemical shifts are assigned as follows: C-4 at 163.6 ppm, C-2 at 156.9 ppm, C-8a at 151.6 ppm, C-6 at 147.5 ppm, C-7 at 132.8 ppm, C-8 at 132.2 ppm, C-5 at 123.5 ppm, and C-4a at 122.1 ppm. mdpi.comresearchgate.net

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 9.18 (s) | 156.9 |

| 4 | - | 163.6 |

| 4a | - | 122.1 |

| 5 | 8.76 (s) | 123.5 |

| 6 | - | 147.5 |

| 7 | - | 132.8 |

| 8 | 8.30 (s) | 132.2 |

| 8a | - | 151.6 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between J-coupled protons. sdsu.edu In the case of this compound, where the protons appear as singlets, no cross-peaks would be expected, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu For this compound, an HSQC spectrum would show cross-peaks between the proton at 9.18 ppm and the carbon at 156.9 ppm (C-2), the proton at 8.76 ppm and the carbon at 123.5 ppm (C-5), and the proton at 8.30 ppm and the carbon at 132.2 ppm (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-4 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. sdsu.eduprinceton.edu For instance, the proton at H-2 (9.18 ppm) would be expected to show correlations to C-4 (163.6 ppm) and C-8a (151.6 ppm). Similarly, H-5 (8.76 ppm) would likely correlate with C-4 (163.6 ppm), C-7 (132.8 ppm), and C-8a (151.6 ppm), while H-8 (8.30 ppm) would show correlations to C-4a (122.1 ppm), C-6 (147.5 ppm), and C-7 (132.8 ppm). These correlations would unequivocally confirm the substitution pattern of the quinazoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ is observed. mdpi.com Given the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak is a key diagnostic feature. For this compound (C₈H₃Cl₂N₃O₂), the expected [M+H]⁺ peaks would be at m/z 244.0 and 246.0, corresponding to the presence of ³⁵Cl₂ and ³⁵Cl³⁷Cl isotopes, respectively. mdpi.com It has been noted that this compound is highly sensitive to moisture and can readily hydrolyze. mdpi.comresearchgate.net Furthermore, when using methanol (B129727) as a solvent for mass spectrometry, an alcoholysis product, 7-chloro-4-methoxy-6-nitroquinazoline, may be observed. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The key vibrational frequencies observed in the IR spectrum provide evidence for the nitro group, the aromatic C-H bonds, and the C=N bonds within the quinazoline ring system.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3089 | C-H stretch | Aromatic C-H |

| 1726, 1645, 1610 | C=N stretch | Quinazoline ring |

| 1546 | C=C stretch | Aromatic ring |

| 1527, 1323 | Asymmetric & Symmetric NO₂ stretch | Nitro group |

The presence of strong absorption bands at approximately 1527 cm⁻¹ and 1323 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. mdpi.com The band at 3089 cm⁻¹ is attributed to the aromatic C-H stretching vibrations. mdpi.com The absorptions in the 1645-1610 cm⁻¹ region are indicative of the C=N stretching within the heterocyclic ring. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The chromophoric system of this compound, which includes the quinazoline ring conjugated with a nitro group, is expected to exhibit characteristic π→π* and n→π* transitions. researchgate.netgoogleapis.com The π→π* transitions, typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.org The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen atoms or the oxygen atoms of the nitro group) to an antibonding π* orbital. googleapis.com The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions are influenced by the electronic nature of the substituents and the solvent used.

X-ray Crystallography for Solid-State Structural Determination

While solution-state structural information is provided by NMR, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. Although a specific crystal structure for this compound was not found in the provided search results, the crystal structure of a related compound, 2,4-dichloro-7-fluoroquinazoline, has been reported. nih.gov In this analogue, the quinazoline moiety is essentially planar, and the crystal packing is characterized by π–π stacking interactions between adjacent molecules. nih.gov It is reasonable to anticipate that this compound would exhibit similar planarity and potential for π–π stacking in its crystalline form.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition characteristics of chemical compounds. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data provides valuable insights into the thermal degradation patterns, including the onset of decomposition, the temperature ranges of discrete decomposition steps, and the mass of residual material.

In general, the thermal decomposition of a molecule like This compound would be expected to proceed in stages, influenced by the relative strengths of its chemical bonds and the nature of its substituent groups. The decomposition process would likely initiate with the loss of the nitro group, which is often thermally labile, followed by the cleavage of the carbon-chlorine bonds and the eventual breakdown of the quinazoline ring structure at higher temperatures.

To provide a comprehensive analysis, a hypothetical TGA curve for This compound can be conceptualized. This would likely show an initial stable region, followed by one or more distinct weight loss steps corresponding to the sequential fragmentation of the molecule. The precise temperatures and percentage weight losses for each step would be dependent on the experimental conditions, such as the heating rate and the atmosphere (e.g., inert or oxidative).

Hypothetical TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Associated Fragment Loss (Hypothesized) |

| Step 1 | 250 - 350 | ~18.8 | Loss of NO₂ group |

| Step 2 | 350 - 500 | ~29.1 | Loss of two Chlorine atoms |

| Step 3 | > 500 | Variable | Decomposition of the quinazoline ring |

Detailed Research Findings

Without specific experimental TGA studies on This compound , a detailed discussion of its thermal decomposition pathways remains speculative. Research on structurally related nitroaromatic and chloro-substituted heterocyclic compounds can offer some general insights. For instance, studies on other nitroquinazoline derivatives might indicate the typical temperature range for the cleavage of the C-NO₂ bond. Similarly, the thermal behavior of other chlorinated quinazolines could provide an approximation for the C-Cl bond dissociation energy and its impact on the decomposition profile.

The decomposition of related quinazoline systems has been shown to be a multi-step process. The stability of such compounds is influenced by the nature and position of substituents on the quinazoline core. For example, electron-withdrawing groups like the nitro group can significantly affect the electronic structure and, consequently, the thermal stability of the molecule.

Further empirical research, specifically conducting TGA and other thermal analysis techniques like Differential Scanning Calorimetry (DSC) on This compound , is necessary to elucidate its precise thermal decomposition mechanisms and to validate any hypothesized pathways. Such studies would provide definitive data on its thermal stability, the kinetics of its decomposition, and the nature of the degradation products.

Applications in Materials Science and Advanced Functional Materials

Luminescent Properties and Fluorescent Probe Development

There is no published research on the intrinsic luminescent or fluorescent properties of 2,4-Dichloro-7-nitroquinazoline. While the broader quinazoline (B50416) ring system is a component of some fluorescent probes, studies detailing the development of such probes directly from this specific dichloronitro- aalogue are absent from the literature.

Aggregation-Induced Emission (AIE) Characteristics

No studies have reported Aggregation-Induced Emission (AIE) characteristics for this compound. The AIE phenomenon is specific to certain molecular structures that become highly emissive upon aggregation, and there is no evidence to suggest this compound possesses the required structural attributes or has been investigated for such properties.

Environment-Sensitive Probes

The development of environment-sensitive (solvatochromic) probes using this compound as the core fluorophore has not been described in the scientific literature.

Bioimaging Applications of Functionalized Quinazoline Systems

While functionalized quinazolines are explored for various biological activities, there are no specific reports on the use of this compound or its direct derivatives as agents for bioimaging.

Development of Electroluminescent and Organic Optoelectronic Devices

The use of this compound in the development of electroluminescent materials, such as those used in Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices, is not documented. The classes of compounds typically used in this field have significantly different electronic and photophysical profiles.

Corrosion Inhibition Research

The quinazoline scaffold is present in some molecules investigated as corrosion inhibitors. These compounds typically function by adsorbing onto a metal surface and forming a protective layer. However, there are no specific studies that evaluate the efficacy of this compound itself as a corrosion inhibitor. Research in this area focuses on other quinazoline derivatives with different substitution patterns.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

The future of drug discovery relies on the ability to synthesize complex molecules in a time- and cost-effective manner. For 2,4-Dichloro-7-nitroquinazoline, research is moving towards the development of more efficient and accessible synthetic routes. Traditional methods often involve harsh conditions and multiple steps. Modern approaches focus on transition-metal-free reactions and one-pot, multi-component strategies to improve atom economy and reduce waste. nih.gov For instance, catalyst- and solvent-free procedures are being explored for the formation of quinazoline (B50416) frameworks, offering good to excellent yields. nih.gov These advancements are crucial for making the synthesis of this compound and its derivatives more practical for large-scale production.

Exploration of Untapped Biological Targets and Neglected Disease Areas

While quinazoline derivatives have been extensively studied for their anticancer properties, particularly as kinase inhibitors, there is a vast, underexplored landscape of other potential biological targets. nih.gov Future research will likely focus on investigating the activity of this compound-based compounds against a broader range of diseases. This includes neurodegenerative disorders like Alzheimer's disease, where quinazoline derivatives have shown potential as multi-targeting agents. rsc.org Additionally, their potential as antiviral, antibacterial, and anticonvulsant agents is an area of growing interest. mdpi.com The unique structural features of this compound could lead to the discovery of novel mechanisms of action against these and other neglected diseases.

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Integrating this compound derivatives with advanced drug delivery systems and nanotechnology offers a promising strategy to overcome challenges such as poor solubility and non-specific toxicity. The use of nanosized materials, such as metal and non-metal nanoparticles, can enhance the delivery of quinazoline-based drugs. dntb.gov.ua These advanced delivery systems can improve the pharmacokinetic profile and biodistribution of the compounds, leading to enhanced therapeutic outcomes.

Design and Synthesis of Multi-targeted Therapeutic Agents

The complexity of many diseases, particularly cancer, often involves multiple signaling pathways. nih.gov This has led to a paradigm shift from the "one-target, one-drug" approach to the development of multi-targeted therapeutic agents. nih.gov The quinazoline scaffold is well-suited for this strategy. nih.gov Derivatives of this compound can be designed to simultaneously inhibit multiple targets, such as different receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and other key cellular proteins like tubulin. nih.gov This multi-pronged attack can potentially lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.govnih.gov

Advancements in Green Chemistry Approaches for Quinazoline Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. dntb.gov.uamagnusconferences.com Future research on this compound will undoubtedly focus on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, such as deep eutectic solvents, and energy-efficient techniques like microwave-assisted synthesis. magnusconferences.comtandfonline.comresearchgate.net The goal is to create sustainable processes that reduce hazardous waste and energy consumption while maintaining high yields and purity. magnusconferences.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new drug candidates, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. By creating large libraries of diverse this compound derivatives, researchers can rapidly screen for compounds with desired biological activities against a multitude of targets. This approach, combined with computational modeling and structure-based drug design, can significantly streamline the drug discovery process, from hit identification to lead optimization.

In-depth Toxicological and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies to Inform Drug Development

A critical aspect of drug development is a thorough understanding of a compound's safety profile. For any promising derivative of this compound, comprehensive toxicological and ADMET studies will be essential. These studies provide crucial information on how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxic effects. nih.gov Early and detailed ADMET profiling can help in identifying and mitigating potential liabilities, thereby increasing the chances of a successful clinical translation. For instance, in vivo studies in animal models are crucial to assess both efficacy and potential toxicity before a compound can be considered for human trials. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-7-nitroquinazoline, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multistep reactions, such as nitration and halogenation of quinazoline precursors. For example, refluxing intermediates in dimethyl sulfoxide (DMSO) under reduced pressure followed by crystallization in water-ethanol mixtures can yield ~65% product . Key parameters include solvent choice (e.g., DMSO for solubility), temperature control during nitration (to avoid over-oxidation), and purification via fractional crystallization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Infrared (IR) spectroscopy identifies nitro (NO₂) and C-Cl stretches (~1350 cm⁻¹ and ~750 cm⁻¹, respectively). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic proton environments (δ 7.5–8.5 ppm) and chlorine-substituted carbons. Mass spectrometry (MS) confirms molecular weight (M⁺ at m/z 272) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group at position 7 activates the 2- and 4-chloro substituents for nucleophilic displacement. For instance, amines or alkoxides preferentially substitute the 4-chloro position due to steric and electronic effects, enabling derivatization for pharmacological studies .

Advanced Research Questions

Q. What computational methods validate the electronic structure of this compound, and how do they compare with experimental data?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts bond lengths, charge distribution, and frontier molecular orbitals. Discrepancies between calculated and experimental UV-Vis spectra (e.g., λ_max shifts >10 nm) may arise from solvent effects or approximations in exchange-correlation functionals .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

Systematic SAR (Structure-Activity Relationship) studies are critical. For example, conflicting cytotoxicity results may stem from variations in substituent positions (e.g., 7-nitro vs. 6-nitro analogs) or assay conditions (e.g., cell line sensitivity). Meta-analyses of IC₅₀ values and molecular docking simulations can identify key pharmacophores .

Q. What crystallographic strategies are recommended for resolving ambiguous structural features in this compound complexes?

Single-crystal X-ray diffraction with SHELX software is standard. For disordered nitro groups, refinement using restraints (e.g., DFIX for bond lengths) or high-resolution data (d-spacing <0.8 Å) improves accuracy. Twinning or poor diffraction may require synchrotron radiation or cryocooling .

Q. How can researchers address challenges in quantifying trace impurities during HPLC analysis of this compound?

Use orthogonal methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with UV detection (254 nm) identifies major impurities. Confirmatory LC-MS/MS or ¹H NMR (integration of impurity peaks) quantifies residual starting materials (e.g., dichloroquinazoline precursors) .

Q. What data management practices ensure reproducibility in studies involving this compound?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Store raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem.

- Use electronic lab notebooks (ELNs) to document synthetic protocols and reaction conditions.

- Share crystallographic data (CIF files) via the Cambridge Structural Database .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.